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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-5-amine

Cat. No.: B1307943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 2,3-dihydrobenzofuran-5-
amine, a key intermediate in the synthesis of various biologically active compounds. The

following sections present a comprehensive overview of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, complete with detailed

experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct experimental spectra for 2,3-dihydrobenzofuran-5-amine are not readily

available in the surveyed literature, a detailed prediction of its ¹H and ¹³C NMR spectra can be

made based on the analysis of closely related compounds, including the parent 2,3-

dihydrobenzofuran and its substituted derivatives.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2,3-dihydrobenzofuran-5-amine in CDCl₃ is expected to

show distinct signals corresponding to the aromatic and aliphatic protons. The electron-

donating amino group at the C5 position will influence the chemical shifts of the aromatic

protons, causing a general upfield shift compared to the unsubstituted ring.
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H-4 6.65 d 8.2

H-6 6.58 dd 8.2, 2.3

H-7 6.95 d 2.3

H-2 4.55 t 8.7

H-3 3.18 t 8.7

-NH₂ 3.50 br s -

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.

The carbons directly attached to the oxygen and nitrogen atoms, as well as the aromatic

carbons ortho and para to the amino group, will show characteristic chemical shifts. The

predicted values are based on the known spectrum of 2,3-dihydrobenzofuran and the expected

substituent effects of the amino group.

Carbon Assignment Predicted Chemical Shift (ppm)

C-7a 154.5

C-5 140.0

C-3a 128.0

C-7 115.5

C-6 114.0

C-4 110.0

C-2 71.5

C-3 29.5

Experimental Protocol for NMR Spectroscopy
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Sample Preparation:

Dissolve approximately 5-10 mg of 2,3-dihydrobenzofuran-5-amine in 0.6 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: Bruker Avance III HD 400 MHz (or equivalent).

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 4.0 seconds

Relaxation Delay: 1.0 second

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.2 seconds

Relaxation Delay: 2.0 seconds

Infrared (IR) Spectroscopy
The IR spectrum of 2,3-dihydrobenzofuran-5-amine is predicted based on the spectrum of

the closely related compound 5-(2-aminopropyl)-2,3-dihydrobenzofuran. The key absorption

bands are indicative of the primary amine, the aromatic ring, and the dihydrofuran moiety.
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Frequency (cm⁻¹) Vibrational Mode Functional Group

3450-3250 (two bands) N-H stretch Primary Amine

3050-3000 C-H stretch Aromatic

2960-2850 C-H stretch Aliphatic (CH₂)

1620-1580 N-H bend Primary Amine

1500-1400 C=C stretch Aromatic Ring

1250-1200 C-O stretch Aryl Ether

1335-1250 C-N stretch Aromatic Amine

Experimental Protocol for IR Spectroscopy
Instrumentation and Parameters:

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a

Universal Attenuated Total Reflectance (UATR) accessory.

Method: A small amount of the solid sample is placed directly on the ATR crystal.

Parameters:

Scan Range: 4000-400 cm⁻¹

Number of Scans: 4

Resolution: 4 cm⁻¹

Mass Spectrometry (MS)
The mass spectrum of 2,3-dihydrobenzofuran-5-amine is expected to show a prominent

molecular ion peak and characteristic fragmentation patterns. The fragmentation is predicted

based on the analysis of 5-(2-aminopropyl)-2,3-dihydrobenzofuran, which provides insight into

the likely cleavage pathways of the dihydrobenzofuran core.
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m/z Proposed Fragment Relative Abundance

135 [M]⁺ High

134 [M-H]⁺ Moderate

106 [M-HCN-H₂]⁺ Moderate

77 [C₆H₅]⁺ Low

Experimental Protocol for Mass Spectrometry
Instrumentation and Parameters:

Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective

Detector (or equivalent).

Ionization Mode: Electron Ionization (EI) at 70 eV.

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

Temperature Program:

Initial Temperature: 100 °C, hold for 2 min.

Ramp: 10 °C/min to 280 °C, hold for 5 min.

Mass Scan Range: 40-550 amu.

Visualizations
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Sample Preparation Spectroscopic Analysis Data Acquisition & Interpretation

2,3-Dihydrobenzofuran-5-amine

Dissolve in CDCl3 with TMS

Solid sample

Inject into GC

NMR Spectrometer

FT-IR Spectrometer

GC-MS

1H & 13C Spectra

IR Spectrum

Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis.
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Acquired Spectra

Analyze NMR:
- Chemical Shifts

- Coupling Constants
- Integration

Analyze IR:
- Characteristic Absorptions

Analyze MS:
- Molecular Ion

- Fragmentation Pattern

Propose Structure

Confirm Structure

Final Structure of
2,3-Dihydrobenzofuran-5-amine

Click to download full resolution via product page

Caption: Logical flow of spectroscopic data analysis.
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[C8H9NO]+.
m/z = 135

[C8H8NO]+
m/z = 134

- H•

[C7H6N]+
m/z = 104

- CH2O

[C6H5]+
m/z = 77

- HCN

Click to download full resolution via product page

Caption: Proposed MS fragmentation pathway.

To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dihydrobenzofuran-5-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307943#spectroscopic-analysis-nmr-ir-ms-of-2-3-
dihydrobenzofuran-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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